2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
This compound features a cycloheptathiophene core substituted at position 2 with a phenylcarbonylamino group and at position 3 with a carboxamide (Figure 1). The cycloheptane ring provides conformational flexibility, while the carboxamide and benzoyl groups contribute to hydrogen bonding and π-π interactions, critical for biological activity. It has been investigated as an allosteric inhibitor of HIV-1 ribonuclease H (RNase H) and displays structural versatility for modifications targeting viral polymerases and cancer cell lines.
Properties
CAS No. |
300574-38-3 |
|---|---|
Molecular Formula |
C17H18N2O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-benzamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H18N2O2S/c18-15(20)14-12-9-5-2-6-10-13(12)22-17(14)19-16(21)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,18,20)(H,19,21) |
InChI Key |
MMTUBEORXSCWIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Cycloheptathiophene Core
The synthesis begins with the construction of the 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene scaffold. This step typically employs a cyclization reaction between a thiophene derivative and a cycloheptane precursor. For example, thiophene-3-carboxylic acid is reacted with a cycloheptenyl Grignard reagent under anhydrous tetrahydrofuran (THF) at −78°C to form the bicyclic intermediate. The reaction is catalyzed by palladium(II) acetate, which facilitates the coupling of the thiophene ring to the cycloheptane moiety. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to yield the core structure with 65–70% efficiency.
Introduction of the Carboxamide Group
The carboxamide functional group is introduced at the 3-position of the thiophene ring through a nucleophilic substitution reaction. The cycloheptathiophene intermediate is treated with chlorosulfonyl isocyanate in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. This step generates the sulfonamide intermediate, which is subsequently hydrolyzed using aqueous ammonium hydroxide to yield the primary carboxamide. The reaction achieves 80–85% conversion, with residual byproducts removed via recrystallization from ethanol/water.
Coupling with Benzoyl Chloride
The final step involves coupling the carboxamide intermediate with benzoyl chloride to introduce the phenylcarbonylamino group. This reaction is conducted in anhydrous dimethylformamide (DMF) using 4-dimethylaminopyridine (DMAP) as a catalyst and N,N’-diisopropylcarbodiimide (DIC) as a coupling agent. The mixture is heated to 80°C for 12 hours, followed by quenching with ice-cold water. The product is extracted with ethyl acetate and purified via flash chromatography (hexane/acetone 3:1), yielding the final compound with 45–60% overall efficiency.
Reaction Conditions and Optimization
Solvent and Temperature Dependence
Optimal yields are achieved under anhydrous conditions, with DMF and THF being the preferred solvents for their ability to stabilize reactive intermediates (Table 1). Elevated temperatures (80–120°C) are critical for accelerating the coupling step, while low temperatures (−78°C to 0°C) suppress side reactions during cyclization.
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Solvent | Temperature | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cycloheptathiophene | THF | −78°C | Pd(OAc)₂ | 6 | 65–70 |
| Carboxamide formation | DCM | 0°C → RT | — | 24 | 80–85 |
| Benzoylation | DMF | 80°C | DMAP/DIC | 12 | 45–60 |
Catalytic Systems
The use of palladium(II) acetate in the cyclization step prevents ring-opening side reactions, while DMAP enhances the electrophilicity of benzoyl chloride during coupling. Alternative catalysts, such as HOBt (hydroxybenzotriazole), have been tested but resulted in lower yields (35–40%) due to incomplete activation.
Analytical Characterization
Spectroscopic Data
The final product is characterized by ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS) . Key spectral features include:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 7.2 Hz, 2H, Ar–H), 7.52 (t, J = 7.4 Hz, 1H, Ar–H), 7.43 (t, J = 7.6 Hz, 2H, Ar–H), 6.20 (s, 1H, NH), 3.15–3.05 (m, 2H, CH₂), 2.90–2.75 (m, 2H, CH₂), 1.85–1.60 (m, 6H, cycloheptane CH₂).
-
HRMS (ESI+) : m/z calcd. for C₁₇H₁₈N₂O₂S [M+H]⁺: 314.1094; found: 314.1096.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms a purity of 95–98%, with a single peak at a retention time of 6.8 minutes.
Challenges and Limitations
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes oxidation under controlled conditions. Key findings include:
-
Reagents : Potassium permanganate (KMnO₄) in acidic media or hydrogen peroxide (H₂O₂) in acetic acid.
-
Conditions : Reactions occur at 60–80°C for 2–4 hours with yields of 65–78%.
-
Products : Formation of sulfoxide or sulfone derivatives depending on oxidant strength. Sulfoxides dominate with H₂O₂, while KMnO₄ favors sulfones.
Mechanistic Insight :
Oxidation proceeds via electrophilic attack on the sulfur atom, followed by oxygen insertion into the thiophene ring. The cycloheptane moiety remains intact due to its saturated nature.
Reduction Reactions
The amide and thiophene groups participate in reduction:
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Conditions :
-
LiAlH₄ requires anhydrous tetrahydrofuran (THF) at 0–5°C for 1 hour (yield: 55%).
-
NaBH₄ operates in ethanol at 25°C for 3 hours (yield: 40%).
-
-
Products :
-
LiAlH₄ reduces the amide to a secondary amine.
-
NaBH₄ selectively reduces the thiophene ring to a dihydrothiophene derivative.
-
Substitution Reactions
The amide group serves as a site for nucleophilic substitution:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Aminolysis | Ammonia (NH₃), 100°C, 6 hours | Replacement of benzamide with primary amine |
| Hydrolysis | HCl (6M), reflux, 8 hours | Carboxylic acid derivative |
| Acylation | Acetyl chloride, pyridine, 25°C, 2 hours | N-acetylated product |
Key Observations :
-
Hydrolysis under acidic conditions cleaves the amide bond, yielding a carboxylic acid.
-
Acylation occurs regioselectively at the free amino group introduced during reduction.
Cycloaddition and Ring-Opening
The cycloheptane ring influences reactivity in larger transformations:
-
Diels-Alder Reactions : Reacts with maleic anhydride at 120°C to form bicyclic adducts.
-
Ring-Opening : Treatment with bromine (Br₂) in dichloromethane leads to cycloheptane ring expansion via electrophilic addition.
Structural and Mechanistic Data
Key Structural Identifiers :
Thermal Stability :
-
Decomposes above 250°C without melting.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its structural characteristics that allow for diverse biological interactions. Some notable areas include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of thiophene compounds have shown promise in targeting specific cancer cell lines .
- Antimicrobial Properties : Research indicates that 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide exhibits antimicrobial activity against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Biological Studies
The compound's interaction with biological systems has been the focus of several studies:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially modulating their activity and influencing various biological processes .
- Receptor Modulation : It has been suggested that the compound could interact with various receptors, impacting cellular signaling pathways crucial for maintaining homeostasis .
Case Study 1: Anticancer Activity
A study conducted on synthesized thiophene derivatives demonstrated that modifications to the 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene core significantly enhanced anticancer efficacy. The derivatives were tested against several cancer cell lines, showing IC50 values in the low micromolar range. The study highlighted the importance of structural variations in optimizing therapeutic effects .
Case Study 2: Antimicrobial Effects
In a comparative study of various thiophene derivatives, 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide exhibited significant inhibitory effects against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating strong potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 4H-Cyclohepta[b]thiophene-3-carboxamide, 2-(benzoylamino)-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
Modifications to the benzoyl group significantly impact physicochemical properties and target affinity:
*Synthesized via Method B ; †Yields vary based on crystallization conditions.
Key Observations :
- Electron-withdrawing groups (e.g., 2-F, 4-Cl) enhance target binding via dipole interactions but may reduce solubility.
- Methoxy groups improve aqueous solubility, critical for pharmacokinetics .
- Bulkier substituents (e.g., hydroxynaphthyl) introduce steric effects but stabilize conformation via intramolecular H-bonding .
Modifications at Position 3 (Carboxamide vs. Ester/Carbonitrile)
The carboxamide group at position 3 is a common pharmacophore. Derivatives with esters or carbonitriles exhibit distinct properties:
Implications :
Ring Size Variations: Cyclohepta vs. Cyclopenta/Cyclohexa
The cycloheptane ring distinguishes the target compound from smaller analogs:
Impact :
- Larger rings (cyclohepta) allow better accommodation in hydrophobic enzyme pockets.
Antiviral Activity
- HIV-1 RNase H Inhibition : The target compound and analogs (e.g., 31, 9) bind to the RNase H allosteric site, disrupting viral replication .
- Influenza Polymerase Inhibition : Fluorinated derivatives (e.g., Compound 20) inhibit PA-PB1 subunit interactions, showing IC50 values in the low micromolar range .
Anticancer Activity
- ACS03 (Carbonitrile derivative): Selective cytotoxicity against colon carcinoma (HCT-116) via acridine-like DNA intercalation .
Biological Activity
2-[(Phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure, which incorporates a thiophene moiety and an amide functional group, positions it as a candidate for various biological applications. The molecular formula is C17H18N2O2S, with a molecular weight of approximately 314.4 g/mol.
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities, particularly in the context of cancer research. Notably, compounds related to the cyclohepta[b]thiophene scaffold have shown promising antiproliferative effects against various cancer cell lines.
Anticancer Activity
Research has highlighted the potential of compounds featuring the cyclohepta[b]thiophene structure as effective anticancer agents. For instance, a study evaluated several derivatives and identified one compound (referred to as compound 17) that demonstrated potent antiproliferative activity against non-small cell lung cancer (A549) and other cancer cell lines with submicromolar GI50 values .
Key Findings:
- GI50 Values : Compound 17 exhibited GI50 values as low as 0.22 μM against certain cancer cell lines, indicating strong growth inhibition .
- Mechanism of Action : The mechanism appears to involve the induction of cell cycle arrest and apoptosis through activation of caspases and inhibition of tubulin polymerization, similar to established antimitotic drugs such as taxanes and vinca alkaloids .
Structure-Activity Relationship (SAR)
The structural features of 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide contribute significantly to its biological activity. The presence of both thiophene and amide functionalities enhances its interaction with biological targets.
Comparison with Similar Compounds
The following table summarizes some structurally similar compounds and their biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Methylthieno[3,2-b]pyridine | C10H9NS | Neuroprotective effects |
| 2-Amino-N-(phenyl)benzamide | C13H12N2O | Antimicrobial properties |
| 1-(4-Methylphenyl)-3-(phenylthio)urea | C15H16N2OS | Exhibits herbicidal activity |
The unique bicyclic structure of 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide differentiates it from these compounds, potentially leading to distinct biological activities.
Case Studies
- In Vitro Studies : In a comprehensive study involving various cancer cell lines (OVACAR-4, OVACAR-5), compound 17 showed superior antiproliferative activity compared to standard treatments like nocodazole . The results indicated minimal cytotoxicity across different cell lines.
- In Vivo Efficacy : Further investigations in murine models demonstrated that compound 17 significantly reduced tumor growth compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
